molecular formula C11H20ClNO2 B8013833 (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B8013833
M. Wt: 233.73 g/mol
InChI Key: NORYPFXMUMJSDW-ZCFWJCTRSA-N
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Description

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[311]heptane-3-carboxylic acid hydrochloride is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the use of starting materials such as bicyclo[3.1.1]heptane derivatives. The reaction conditions typically involve the use of reagents like amines, carboxylic acids, and hydrochloric acid under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It can be used in studying biological processes and interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use in drug development.

  • Industry: It may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • (1S,2S,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride

  • (1R,2R,3R,5S)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride

Uniqueness: (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-10(2)6-4-7(9(13)14)11(3,12)8(10)5-6;/h6-8H,4-5,12H2,1-3H3,(H,13,14);1H/t6-,7+,8+,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORYPFXMUMJSDW-ZCFWJCTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)(C)N)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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